molecular formula C14H14ClNO3S B2718368 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 1284866-79-0

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2718368
CAS No.: 1284866-79-0
M. Wt: 311.78
InChI Key: XSNZLWNGLZZQPU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Introduction of the Thiophene Moiety: The next step involves the reaction of 4-chlorophenoxyacetyl chloride with 2-mercaptoethanol to introduce the thiophene ring.

    Formation of the Acetamide Group: Finally, the intermediate is reacted with an amine, such as ethylamine, under suitable conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide: Lacks the thiophene ring.

    2-(4-bromophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide: Contains a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-(2-hydroxy-2-(furan-2-yl)ethyl)acetamide: Contains a furan ring instead of thiophene.

Uniqueness

2-(4-chlorophenoxy)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of both the chlorophenoxy and thiophene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-hydroxy-2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-10-3-5-11(6-4-10)19-9-14(18)16-8-12(17)13-2-1-7-20-13/h1-7,12,17H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNZLWNGLZZQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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